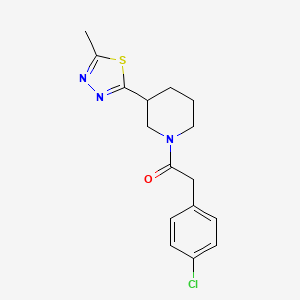
2-(4-Chlorophenyl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H18ClN3OS and its molecular weight is 335.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Chlorophenyl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H16ClN3OS, with a molecular weight of approximately 303.81 g/mol. The structure features a piperidine ring and a thiadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃OS |
| Molecular Weight | 303.81 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. Specifically, it has shown promise against breast cancer cell lines, where it significantly reduced cell viability in a dose-dependent manner .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been observed to inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.
- Cellular Uptake : The presence of the piperidine ring enhances cellular permeability, allowing better uptake into target cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiadiazole highlighted the exceptional antimicrobial properties of this compound. The compound was tested against a panel of pathogens, showing an MIC (Minimum Inhibitory Concentration) as low as 5 µg/mL for E. coli and S. aureus, indicating potent antibacterial activity .
Case Study 2: Cancer Cell Line Studies
In vitro tests using MCF-7 breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell proliferation rates. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound triggers apoptosis via mitochondrial pathways .
属性
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-11-18-19-16(22-11)13-3-2-8-20(10-13)15(21)9-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYUETOAIMDPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














